Superior Synthetic Yield in Palladium-Catalyzed Migita C–S Cross-Coupling vs. Analogous Substrates
In the palladium-catalyzed Migita-type carbon–sulfur bond-forming reaction reported by Norris and Leeman (2008), the target compound Benzene, 1-methyl-3-[(4-methylphenyl)thio]- was obtained in approximately 97% isolated yield from the coupling of 4-methylbenzenethiol with 3-bromotoluene . This yield significantly exceeds that reported for other thioether products within the same study, including the coupling of 4-methylbenzenethiol to other aryl halide partners (~83% yield for the parent thiol entry), as well as thioetherifications employing 4-fluorothiophenol (~78% yield) and other substituted aryl halides (69–95% yield range) . The high yield reflects favorable electronic and steric compatibility between the electron-donating 4-methylthiophenol nucleophile and the meta-substituted 3-bromotoluene electrophile under the optimized Pd-catalyst conditions.
| Evidence Dimension | Isolated synthetic yield in Pd-catalyzed C–S cross-coupling |
|---|---|
| Target Compound Data | ~97% isolated yield (Benzene, 1-methyl-3-[(4-methylphenyl)thio]-, CAS 107770-92-3) |
| Comparator Or Baseline | p-Toluenethiol coupling to other aryl substrates: ~83% yield; 4-Fluorothiophenol coupling: ~78% yield; other thioether products in same study: 69–95% yield range |
| Quantified Difference | +14 percentage points above the nearest high-yield comparator; +19 to +28 percentage points above lower-performing substrates |
| Conditions | Pd-catalyzed Migita reaction; 4-methylbenzenethiol + 3-bromotoluene; Organic Process Research and Development, 2008, vol. 12, pp. 869–876 |
Why This Matters
The high isolated yield (~97%) demonstrates that this specific compound can be produced with exceptional efficiency at scale using established Pd-catalyzed methodology, reducing cost of goods and minimizing purification burden relative to lower-yielding diaryl sulfide analogs—a critical factor for procurement decisions in process chemistry and medicinal chemistry campaigns.
